molecular formula C18H17N5O2S2 B2416823 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 932962-14-6

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2416823
CAS No.: 932962-14-6
M. Wt: 399.49
InChI Key: ZBVIPGYEDCNCHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and thiazole rings, the introduction of the thioacetamide group, and the creation of the tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures, including a pyridine ring and a thiazole ring, which are likely to contribute to its stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the thioacetamide group might be susceptible to hydrolysis, and the pyridine ring might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioacetamide group might increase its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including those incorporating thiazolidin-2-ylidene)acetamides, have been synthesized through cyclocondensation reactions with oxalyl chloride, leading to new heterocyclic assemblies. These compounds are of interest due to their diverse chemical properties and potential applications in medicinal chemistry (Obydennov et al., 2017).

Antimicrobial Activities

Certain heterocyclic compounds derived from similar key intermediates have been synthesized and evaluated for their antimicrobial activities. These compounds, including pyrimidines, thiazoles, and pyridines, have shown potential as antimicrobial agents, indicating their relevance in the development of new therapeutic agents (Bondock et al., 2008).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm. These studies contribute to the development of new, potentially safer insecticides (Fadda et al., 2017).

Antitumor Activity

Research has also explored the synthesis of novel heterocyclic compounds, including thiophene, pyrimidine, and pyridine derivatives, and their evaluation for antitumor activities. Some compounds have demonstrated promising inhibitory effects on different cancer cell lines, highlighting their potential in cancer research (Albratty et al., 2017).

Future Directions

Further studies could focus on synthesizing this compound and studying its properties in more detail. This could include investigations into its reactivity, its potential biological activity, and its physical properties .

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c24-15(21-17-20-8-9-26-17)11-27-16-13-5-3-6-14(13)23(18(25)22-16)10-12-4-1-2-7-19-12/h1-2,4,7-9H,3,5-6,10-11H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVIPGYEDCNCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC=CS3)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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